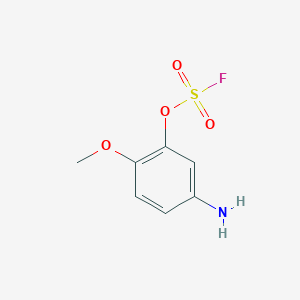

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene is an organic compound characterized by the presence of an amino group, a fluorosulfonyloxy group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-existing aromatic structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired purity and scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation and reduction can yield various oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting inflammatory conditions. Its structure allows it to interact with biological pathways involved in inflammation and cellular signaling.

Case Study: Leukotriene B4 Antagonism

Research has shown that compounds with similar structural motifs exhibit leukotriene B4 antagonist activity, which is crucial for treating conditions like rheumatoid arthritis and psoriasis. The efficacy of these compounds is assessed using various biological assays to determine their inhibitory effects on leukotriene receptors .

| Compound | Activity | IC50 Value |

|---|---|---|

| 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene | LTB4 Antagonist | TBD |

| Sumitomo's SM 9064 | LTB4 Antagonist | TBD |

| Upjohn's U-75360 | LTB4 Antagonist | TBD |

Materials Science

The compound serves as a precursor in the synthesis of high-performance polymers, particularly polyimides. These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace.

Case Study: Polyimide Synthesis

Polyimides derived from fluorinated compounds like this compound have demonstrated significant improvements in thermal resistance (5% weight loss at temperatures above 525 °C) and electrical insulation properties (breakdown strength exceeding 358 kV/mm) .

| Property | Value |

|---|---|

| Thermal Stability | > 525 °C (5% weight loss) |

| Tensile Strength | > 60 MPa |

| Breakdown Strength | > 358 kV/mm |

Environmental Applications

Research indicates that compounds containing fluorosulfonyl groups can be effective in environmental remediation processes, particularly in the degradation of pollutants. Their ability to form stable complexes with heavy metals enhances their utility in water treatment technologies.

Wirkmechanismus

The mechanism by which 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene exerts its effects involves its reactive functional groups. The fluorosulfonyloxy group can participate in various chemical reactions, modifying other molecules and influencing their properties. The amino and methoxy groups can also interact with biological targets, potentially affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-methoxybenzene-1-sulfonyl fluoride: Similar structure but lacks the fluorosulfonyloxy group.

Sulfonimidates: These compounds have a sulfur (VI) center and are used in similar applications.

Uniqueness

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene, also known by its chemical identifier (CAS No. 2411283-93-5), is a compound of interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a fluorosulfonyloxy group, and a methoxy group. The presence of these functional groups contributes to its unique chemical properties, influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and thereby affecting metabolic pathways.

- Antioxidant Properties : Some studies indicate that it may exhibit antioxidant effects, which can contribute to cellular protection against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino and fluorosulfonyloxy groups may facilitate binding to enzyme active sites, leading to inhibition or alteration of enzyme function.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.

- Oxidative Stress Reduction : Its antioxidant properties may help neutralize free radicals, reducing cellular damage.

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The findings suggested that this compound effectively inhibited AChE activity in vitro.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 10 | 65 |

| 50 | 40 |

| 100 | 20 |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits in models of neurodegeneration, possibly due to its ability to inhibit oxidative stress.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Eigenschaften

IUPAC Name |

4-amino-2-fluorosulfonyloxy-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO4S/c1-12-6-3-2-5(9)4-7(6)13-14(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYUCPYDSWDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.